molecular formula C7H7ClF3N3 B1487734 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1334148-14-9

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1487734
M. Wt: 225.6 g/mol
InChI Key: UZJMYBPLMQTGFK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine” is a fluorinated building block with the empirical formula C7H7ClF3N3 . It has a molecular weight of 225.60 .


Molecular Structure Analysis

The SMILES string for this compound is FC(F)(F)C1=NC(N©C)=NC(Cl)=C1 . This indicates that the compound has a pyrimidine ring with a trifluoromethyl group, a chloro group, and a dimethylamino group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine” are not available, trifluoromethylpyridines have been used in various reactions in the agrochemical and pharmaceutical industries .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .

Scientific Research Applications

Antiangiogenic Applications

Pyrimidine derivatives, synthesized from compounds closely related to "2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine," have been explored for their antiangiogenic potential. A study highlights the synthesis and docking studies of these compounds, showing significant binding energy and RMSD values, suggesting their potential as antiangiogenic agents. These derivatives exhibited promising theoretical results, comparing favorably with reference drug compounds (Jafar & Hussein, 2021).

Antitumor Activities

The synthesis and biological evaluation of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives have been conducted. These compounds demonstrated higher antitumor activities against specific cancer cell lines, suggesting their potential utility in cancer therapy. This highlights the chemical versatility and biological relevance of such compounds (Gao et al., 2015).

Antifungal Effects

Derivatives containing a heterocyclic compound synthesized from pyrimidine derivatives have shown significant antifungal effects against important types of fungi. These findings indicate the potential of these compounds as antifungal agents, demonstrating their broad spectrum of biological activities (Jafar et al., 2017).

Novel Syntheses and Structural Characterizations

Research has also focused on the novel synthesis of pyrimidine derivatives, including those related to 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine. These studies offer insights into the structural characteristics and synthesis pathways of such compounds, contributing to the development of new materials and molecules with potential applications in various domains (Shankar et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is toxic if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(7(9,10)11)12-6(8)13-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMYBPLMQTGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186822
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine

CAS RN

1334148-14-9
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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